molecular formula C8H9NO3 B1310953 Methyl 4-amino-3-hydroxybenzoate CAS No. 63435-16-5

Methyl 4-amino-3-hydroxybenzoate

Cat. No. B1310953
CAS RN: 63435-16-5
M. Wt: 167.16 g/mol
InChI Key: OCZXDVNSNDITBS-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-hydroxybenzoate is a derivative of benzoic acid and is structurally related to various compounds that have significant applications in the pharmaceutical and cosmetic industries. While the provided papers do not directly discuss methyl 4-amino-3-hydroxybenzoate, they do provide insights into similar compounds that can help infer the properties and applications of the target molecule.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal. For example, the structure of methyl 4-hydroxybenzoate was determined and showed a 3D framework formed via extensive intermolecular hydrogen bonding . Similarly, the structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea was elucidated, revealing its crystallization in the monoclinic space group . These studies highlight the importance of molecular structure in understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For instance, the isomerization of 4-aminobenzofurans to 4-hydroxyindoles involves a ring-opening and closure mechanism, which is facilitated by the presence of a methyl substituent . The formation of hydrogen-bonded chains and sheets in compounds like methyl 4-isonicotinamidobenzoate and methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate demonstrates the ability of these molecules to engage in complex intermolecular interactions . These reactions and interactions are crucial for the biological activity and pharmaceutical applications of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The Hirshfeld surface analysis and computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT), provide insights into the intermolecular interactions and crystal packing of methyl 4-hydroxybenzoate . The experimental and computed vibrational spectra, along with the energies of the frontier orbitals, help in understanding the electronic properties and reactivity of the molecule. The lower band gap value indicates the potential pharmaceutical activity of the molecule . These analyses are essential for predicting the behavior of these compounds under various conditions and for their application in different fields.

Scientific Research Applications

Applications in Crystallography and Molecular Analysis

Methyl 4-hydroxybenzoate, commonly known as methyl paraben, has been studied for its crystalline structure and intermolecular interactions. Research has demonstrated the formation of a 3D framework through extensive hydrogen bonding, using Hirshfeld surface analysis and computational calculations. These studies also explored the molecule's pharmaceutical activities through the energies of frontier orbitals and chemical quantum parameters, emphasizing its importance in the field of crystallography and molecular analysis (Sharfalddin et al., 2020).

Selective Sensing and Bio-imaging Applications

Methyl 4-hydroxybenzoate derivatives have been utilized as selective fluorescent sensors for detecting specific metal ions, such as Al3+. These sensors exhibit high sensitivity and selectivity, making them valuable in environmental monitoring and bio-imaging applications. They also offer potential use in bio-imaging fluorescent probes for detecting Al3+ in human cervical HeLa cancer cell lines (Ye et al., 2014).

Polymorphism and Its Implications

Methyl paraben's polymorphic forms have been extensively studied, revealing their crystal structures and the impact of different hydrogen-bonded chain geometries on their lattice energies. This knowledge is crucial for understanding the material's stability and behavior in various applications, including pharmaceutical formulations (Gelbrich et al., 2013).

Safety And Hazards

Methyl 4-amino-3-hydroxybenzoate may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

methyl 4-amino-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZXDVNSNDITBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246249
Record name Benzoic acid, 4-amino-3-hydroxy-, methyl ester
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Acros Organics MSDS]
Record name Methyl 4-amino-3-hydroxybenzoate
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Product Name

Methyl 4-amino-3-hydroxybenzoate

CAS RN

63435-16-5
Record name Benzoic acid, 4-amino-3-hydroxy-, methyl ester
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Record name Benzoic acid, 4-amino-3-hydroxy-, methyl ester
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Record name Benzoic acid, 4-amino-3-hydroxy-, methyl ester
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Record name Methyl 4-amino-3-hydroxybenzoate
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Record name 2-Hydroxy-4-methoxycarbonylaniline
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Synthesis routes and methods I

Procedure details

HCl (g) was bubbled through a solution of 4-amino-3-hydroxybenzoic acid (7 g, 54.8 mmol) in MeOH (450 mL) until saturated then the mixture was heated at 70° C. for 16 hr. The mixture was concentrated in vacuo, the residue taken up in EtOAc, washed with saturated NaHCO3 then brine and dried (MgSO4). Removal of the solvent yielded the title compound as a brown solid.
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7 g
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450 mL
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Synthesis routes and methods II

Procedure details

4-amino-3-hydroxybenzoic acid (5.0 g, 32.6 mmol) was added dropwise to a 0° C. solution of an HCl 1.25 M solution in MeOH (100 mL) and MeOH (100 mL). After 5 min of final addition the mixture was allowed to warm up to room temperature and stirred overnight. HPLC monitoring of the reaction showed remaining starting material and the mixture was stirred at ambient temperature for 48 hours. The solvent was then removed under reduced pressure and the residue was treated with saturated aqueous bicarbonate solution and the aqueous phase was extracted with AcOEt (2 x). The combined organic extracts were washed with brine, dried over anhydrous sodium sulphate, filtered and concentrated to dryness obtaining the title compound (5.37 g, 97% yield) as a crystalline solid.
Quantity
5 g
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100 mL
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100 mL
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Yield
97%

Synthesis routes and methods III

Procedure details

Through a solution of 4-amino-3-hydroxybenzoic acid (75 g, 0.49 mol) in 2.0 L of dry CH3OH at room temperature was bubbled anhydrous HCl gas until the solution was saturated. The solution was stirred for 48 hr, then concentrated in vacuo. The product was partitioned between EtOAc and saturated aq. NaHCO3 solution, and the organic layer was washed with brine, dried (Na2SO4), and concentrated in vacuo to provide the title. 1H NMR (CDCl3, 400 MHz): d 7.51 (dd, 1H, J=8.1 and 1.9 Hz, ArH); 7.46 (d, 1H, J=1.9 Hz, ArH); 6.66 (d, 1H, J=8.1 Hz, ArH); 5.31 (bs, 1H, OH); 4.13 (bs, 2H, NH2) and 3.85 (s, 3H, OCH3).
Quantity
75 g
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2 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-3-hydroxybenzoate
Reactant of Route 2
Methyl 4-amino-3-hydroxybenzoate
Reactant of Route 3
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Methyl 4-amino-3-hydroxybenzoate
Reactant of Route 4
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Methyl 4-amino-3-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
51
Citations
S Saroya, S Asija, Y Deswal, N Kumar… - Research on Chemical …, 2022 - Springer
… All the chemicals (2-Hydroxy-5-nitrobenzaldehyde, 3,5-dibromosalicylaldehyde, 3-ethoxysalicylaldehyde, methyl 3-amino-4-hydroxybenzoate and methyl 4-amino-3-hydroxybenzoate) …
Number of citations: 10 link.springer.com
JM Ahn, SY Han - Tetrahedron letters, 2007 - Elsevier
… After the alkylation of hydroxybenzoate (1), methyl ester (8 or 2b) was hydrolyzed using NaOH, and methyl 4-amino-3-hydroxybenzoate (5) was coupled to benzoic acid (9 or 10) using …
Number of citations: 81 www.sciencedirect.com
X Chen, Z Zhang, L Zhang, Y Du, D Peng… - Pharmaceutical …, 2023 - Springer
… compound 4-amino-3-hydroxybenzpic acid (2) that underwent esterification with methanol solvent catalyzed by concentrated sulfuric acid, affording methyl 4-amino-3-hydroxybenzoate (…
Number of citations: 0 link.springer.com
CJ McElhinny Jr, AH Lewin, SW Mascarella… - Bioorganic & medicinal …, 2012 - Elsevier
… To prepare commercially unavailable 9 we initially treated methyl 4-amino-3-hydroxybenzoate (7) with methyl acetimidate following the literature procedure 21 to give methyl 2-methyl-1,…
Number of citations: 61 www.sciencedirect.com
R Xu, J Hong, CL Morse, VW Pike - Journal of medicinal chemistry, 2010 - ACS Publications
… Also, two fluoroalkoxy analogues of 13, the fluoromethoxy compound 18 and the 2-fluoroethoxy compound 19, were prepared in two steps from methyl 4-amino-3-hydroxybenzoate in …
Number of citations: 27 pubs.acs.org
E Boyland, P Sims - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
THE action of alkaline persulphate on a number of simple aromatic amines yields the corresponding o-aminophenyl sulphate esters (Boyland, Manson, and Sims, J., 1953, 3623), and …
Number of citations: 58 pubs.rsc.org
MA Fik, W Czepa, M Kubicki… - Supramolecular …, 2017 - Taylor & Francis
… Methyl 4-amino-3-hydroxybenzoate was prepared according to previously described procedure (Citation23). The metal salts were used without further purification as supplied from …
Number of citations: 6 www.tandfonline.com
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
… to give 4.84 g (89%) of methyl 4-amino-3-hydroxybenzoate as a brown solid; mp 117–119 C… g, 53 mmol) was added to a mixture of methyl 4-amino-3-hydroxybenzoate (2.8 g, 17 mmol), …
Number of citations: 54 onlinelibrary.wiley.com
TG Lohith, R Xu, T Tsujikawa, CL Morse… - Synapse, 2014 - Wiley Online Library
… -4-yl)methyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxane-5-carboxylate) (SB 207710), phenol precursor for radiolabeling (1-butylpiperidin-4-yl)methyl 4-amino-3-hydroxybenzoate…
Number of citations: 8 onlinelibrary.wiley.com
CB Xue, M Rafalski, J Roderick, CJ Eyermann… - Bioorganic & Medicinal …, 1996 - Elsevier
… presence of boric acid, 9 compounds 7 were obtained in 30-40% yield by refluxing 4-cyanobenzoic acid and methyl 3-amino-4-hydroxybenzoate or methyl 4amino-3-hydroxybenzoate …
Number of citations: 43 www.sciencedirect.com

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